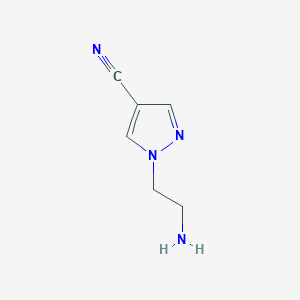

1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-1-2-10-5-6(3-8)4-9-10/h4-5H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUGJWJOACLTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023451-34-4 | |

| Record name | 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Aminoethyl 1h Pyrazole 4 Carbonitrile and Its Derivatives

Established Synthetic Routes to Pyrazole-4-carbonitrile Scaffolds

The construction of the pyrazole-4-carbonitrile molecular framework is a well-documented area of heterocyclic chemistry. Key strategies include cyclocondensation, multi-component reactions, Michael additions, cycloadditions, and subsequent alkylations.

Cyclocondensation reactions are a cornerstone of pyrazole (B372694) synthesis, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. mdpi.com This approach offers a direct and efficient pathway to the pyrazole ring.

A prevalent method for synthesizing 5-amino-1H-pyrazole-4-carbonitriles involves the reaction between hydrazines and malononitrile (B47326) derivatives. encyclopedia.pub One common pathway is the condensation of arylhydrazines with 2-(ethoxymethyl)malononitrile. encyclopedia.pub Another approach utilizes a three-component reaction of an aromatic aldehyde, malononitrile, and a hydrazine, often facilitated by a catalyst. frontiersin.org In this reaction, the aldehyde and malononitrile first undergo a Knoevenagel condensation to form an arylidene malononitrile intermediate. This intermediate, which possesses a highly polarized double bond, then reacts with the hydrazine via a Michael addition, followed by an intramolecular cyclization and aromatization to yield the final pyrazole product. nih.gov

Various catalysts have been employed to promote this transformation under environmentally benign conditions, including sodium p-toluenesulfonate in aqueous media, tannic acid-functionalized nanoparticles, and engineered polyvinyl alcohol. frontiersin.orgrsc.orgnih.gov These catalysts enhance reaction rates and yields, often allowing the reactions to proceed at room temperature or with gentle heating. researchgate.net

Table 1: Examples of Three-Component Synthesis of Pyrazole-4-carbonitriles

| Aldehyde Derivative | Hydrazine Derivative | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Phenylhydrazine (B124118) | NiFe₂O₄ | Ethanol | High | |

| 4-Chlorobenzaldehyde | Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 93 | nih.gov |

| Aromatic Aldehydes | Phenylhydrazine | Sodium p-toluenesulfonate | Water | Excellent | rsc.org |

| Azo-linked Aldehydes | Phenylhydrazine | Fe₃O₄@SiO₂@Tannic acid | Solvent-free | High | frontiersin.org |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.netbohrium.com This strategy is advantageous over traditional multi-step syntheses due to its operational simplicity, reduced waste, and ability to rapidly generate molecular diversity. researchgate.netnih.gov

The synthesis of pyrazole-4-carbonitriles is well-suited to MCR strategies. researchgate.net A common MCR involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative, as described in the previous section. rsc.orgnih.govbohrium.com This approach can be extended to four-component reactions. For instance, the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) can produce complex fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. rsc.org In this process, a Knoevenagel condensation between the aldehyde and malononitrile occurs concurrently with the reaction of the β-ketoester and hydrazine to form a pyrazolone (B3327878) intermediate. beilstein-journals.org A subsequent Michael addition and cyclization between these two intermediates yields the final fused product. beilstein-journals.org

The Michael addition, or 1,4-conjugate addition, is a crucial C-C bond-forming reaction in organic synthesis and features prominently in several pyrazole synthesis pathways. nih.gov In the context of pyrazole-4-carbonitrile synthesis, a Michael-type addition of a hydrazine to an electron-deficient alkene is often a key step. beilstein-journals.org

For example, in the three-component synthesis starting from an aldehyde, malononitrile, and hydrazine, the initial Knoevenagel product (an α,β-unsaturated nitrile) serves as the Michael acceptor. frontiersin.org The hydrazine acts as the nucleophile, attacking the β-carbon of the double bond, which subsequently leads to cyclization and the formation of the pyrazole ring. nih.govbeilstein-journals.org This Michael addition-cyclocondensation sequence is a standard and reliable approach for constructing the pyrazole core from α,β-unsaturated carbonyl or nitrile compounds. beilstein-journals.orgnih.gov The reaction of chalcones (α,β-unsaturated ketones) with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles, also proceeds via this mechanistic step. nih.govresearchgate.net

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles. acs.orgnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkyne or an alkene. acs.orgpdeaamcollege.edu.in

For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds (like diazomethane) or nitrile imines. acs.orgnih.gov These species react with alkynes or alkyne equivalents to form the pyrazole ring directly. nih.gov A significant advantage of this method is the ability to construct the ring in a single, often highly regioselective, step. nih.gov For instance, nitrile imines can be generated in situ and reacted with α-bromocinnamaldehyde, which serves as an alkyne surrogate, to produce 1,3,4,5-tetrasubstituted pyrazoles. nih.gov The use of alkyne surrogates can help overcome issues related to the handling of volatile alkynes like acetylene (B1199291) or challenges in achieving regioselectivity. acs.orgnih.gov One-pot procedures have been developed where diazo compounds are generated in situ from stable precursors like tosylhydrazones and immediately trapped by a dipolarophile, mitigating the need to handle potentially hazardous diazo intermediates. acs.org

Table 2: Components in 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile / Surrogate | Key Feature | Reference |

|---|---|---|---|

| Diazo compounds (from aldehydes) | Terminal alkynes | Regioselective formation of 3,5-disubstituted pyrazoles | acs.org |

| Nitrile imines | α-Bromocinnamaldehyde (alkyne surrogate) | Facile and regioselective synthesis of tetrasubstituted pyrazoles | nih.gov |

| Phenyl hydrazones | Benzoquinone | Green synthesis method under mild basic conditions | pdeaamcollege.edu.in |

| Nitrile imines | Morita–Baylis–Hillman carbonates | Provides wide scope of differently substituted pyrazoles in high yields | rsc.org |

Once the pyrazole-4-carbonitrile scaffold is synthesized, the final step to obtain 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile is the N-alkylation of the pyrazole ring. The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either position, leading to regioisomers. For unsymmetrical pyrazoles, the major product is often determined by steric factors. mdpi.com

Phase-Transfer Catalysis (PTC) is a particularly effective method for the N-alkylation of nitrogen heterocycles like pyrazole. researchgate.net This technique facilitates the reaction between reactants located in different phases (e.g., a solid pyrazole salt and a liquid alkylating agent) by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether (e.g., 18-crown-6). researchgate.net The catalyst transports the pyrazole anion from the solid or aqueous phase into the organic phase, where it can react with the alkylating agent. researchgate.net PTC offers mild reaction conditions, high yields, and often avoids the need for strong bases or anhydrous solvents. researchgate.net For the synthesis of the title compound, pyrazole-4-carbonitrile could be alkylated with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, under PTC conditions, followed by deprotection to reveal the primary amine.

Other methods for N-alkylation include using trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases. mdpi.com Additionally, enzymatic approaches using engineered enzymes have been developed for the highly regioselective alkylation of pyrazoles. nih.gov

Cyclocondensation Reactions

Green Chemistry Approaches in Pyrazole-4-carbonitrile Synthesis

The principles of green chemistry, which focus on designing chemical processes that minimize the use and generation of hazardous substances, have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles. pharmacophorejournal.com These approaches aim to improve efficiency, reduce waste, and utilize less toxic materials, often leading to simpler and more cost-effective procedures.

Catalyst-Free Methodologies

A significant advancement in the green synthesis of pyrazole derivatives is the development of catalyst-free methods. These reactions often proceed efficiently without the need for traditional, and often toxic, metal or acid catalysts. One such approach involves the simple grinding of reactants—aromatic aldehydes, malononitrile, and phenylhydrazine—at room temperature. researchgate.net This solvent-free mechanochemical process is highly efficient, offering excellent yields in a short time and simplifying the work-up procedure, as the product can often be isolated by just adding ethanol. researchgate.net

Another catalyst-free approach relies on thermal conditions in an appropriate green solvent. For instance, the three-component synthesis of 6-amino-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been achieved by simply heating the reactants in water at 90°C, demonstrating that a catalyst is not always necessary for high-yield synthesis. gsconlinepress.com

Use of Environmentally Benign Solvents (e.g., Aqueous Media, Deep Eutectic Solvents)

The replacement of volatile and hazardous organic solvents is a cornerstone of green chemistry. Water and Deep Eutectic Solvents (DES) have emerged as highly effective and environmentally friendly alternatives for pyrazole-4-carbonitrile synthesis.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. gsconlinepress.com One-pot, three-component reactions of aromatic aldehydes, malononitrile, and phenylhydrazine have been successfully carried out in aqueous media at room temperature. researchgate.net Interestingly, simple additives like sodium chloride (NaCl) can accelerate the reaction in water, providing high yields without the need for heavy metal catalysts. researchgate.net In some cases, the products precipitate directly from the aqueous reaction mixture, allowing for easy isolation and purification. researchgate.netresearchgate.net

Deep Eutectic Solvents (DES): Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. rsc.org In the context of pyrazole synthesis, DES can act as both the solvent and the catalyst, eliminating the need for a separate catalytic agent. rsc.org For example, a DES system composed of K2CO3 and glycerol (B35011) has been used for the efficient three-component synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, achieving yields of 85–95% in as little as 15–20 minutes at 50°C. rsc.org

Magnetized Distilled Water-Assisted Synthesis

A novel and eco-friendly approach involves the use of magnetized distilled water (MDW) as a solvent. This method has been reported for the catalyst-free synthesis of various pyrazole-containing heterocycles. nih.gov The application of a magnetic field to distilled water is believed to alter its properties, such as hydrogen bonding, which in turn can enhance reaction rates and yields. nih.gov This technique offers several green chemistry benefits, including operational simplicity, the absence of hazardous solvents or catalysts, and often results in a cleaner, more efficient synthesis with a simplified workup procedure. nih.gov

Mechanistic Studies of Pyrazole-4-carbonitrile Formation

The formation of the pyrazole-4-carbonitrile core, particularly in one-pot multicomponent reactions, proceeds through a well-defined sequence of reactions. Understanding this mechanism is crucial for optimizing reaction conditions and extending the methodology to new derivatives.

Proposed Reaction Mechanisms

The most widely accepted mechanism for the three-component synthesis of 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles involves a tandem sequence of reactions. The process is typically initiated by a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound like malononitrile. nih.gov This step forms an arylidene malononitrile intermediate.

Following the condensation, a Michael 1,4-addition of a hydrazine derivative (such as phenylhydrazine) to the electron-deficient double bond of the arylidene malononitrile occurs. nih.gov This addition leads to an open-chain intermediate which then undergoes an intramolecular cyclization via the attack of an amino group onto the nitrile carbon. The final steps involve tautomerization and aromatization to yield the stable 5-aminopyrazole-4-carbonitrile product. nih.gov

Table 1: Proposed Mechanistic Steps for Pyrazole-4-carbonitrile Formation

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Knoevenagel Condensation | Aldehyde, Malononitrile | Arylidene malononitrile |

| 2 | Michael Addition | Arylidene malononitrile, Hydrazine derivative | Open-chain adduct |

| 3 | Intramolecular Cyclization | Open-chain adduct | Dihydro-pyrazole intermediate |

| 4 | Tautomerization/Aromatization | Dihydro-pyrazole intermediate | Final Pyrazole-4-carbonitrile product |

Role of Intermediates and Transition States

The key intermediates in this synthetic pathway have been identified and play a crucial role in the reaction's progression.

Arylidene Malononitrile (Knoevenagel Intermediate): This intermediate, sometimes referred to as Intermediate A, is formed from the initial condensation. nih.gov Its formation is often the first observable step, and in some procedures, a precipitate of this intermediate appears before the addition of the hydrazine component. researchgate.netresearchgate.net The highly polarized carbon-carbon double bond of this intermediate makes it an excellent electrophile for the subsequent Michael addition.

Michael Adduct (Intermediate B): After the nucleophilic attack of the hydrazine on the arylidene malononitrile, a new open-chain intermediate is formed. nih.gov This adduct contains all the necessary atoms and functionalities poised for the subsequent ring-closing step.

While detailed computational studies on the transition states for this specific class of reactions are not extensively covered in the provided results, the mechanism implies a series of transition states corresponding to each bond-forming and bond-breaking step, including the nucleophilic attack in the Michael addition and the ring-closing cyclization. The efficiency of these green methodologies suggests that the energy barriers for these transition states are relatively low under the specified conditions. A study on a different pyrazole synthesis involving diazatitanacycles highlights the importance of oxidation states and coordination in influencing the N-N bond-forming reductive elimination step, pointing to the complexity of transition states in pyrazole formation. rsc.org

Chemical Reactivity and Functionalization of 1 2 Aminoethyl 1h Pyrazole 4 Carbonitrile

Reactivity of the Aminoethyl Moiety

The primary amino group in the 2-aminoethyl side chain is a key site for nucleophilic reactions. This functional group can readily undergo a variety of transformations typical of primary amines, allowing for the introduction of diverse functionalities. While specific studies on 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile are not extensively detailed in the provided literature, the reactivity can be inferred from the well-established chemistry of primary amines and related aminoethyl-substituted heterocyclic systems.

Expected reactions involving the aminoethyl moiety include:

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) would yield N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]acetamide. researchgate.net

Alkylation: The nitrogen atom can be alkylated with alkyl halides, leading to secondary or tertiary amines, and potentially to quaternary ammonium (B1175870) salts with excess alkylating agent. bioorganica.com.ua

Schiff Base Formation: Condensation with aldehydes or ketones would result in the formation of the corresponding imines (Schiff bases).

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates would lead to the formation of substituted ureas and thioureas, respectively. bioorganica.com.ua

A preparative method for obtaining 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles involves the conversion of phthalimide (B116566) derivatives into the corresponding 2-heterylethylamines, which are then isolated as dihydrochlorides. bioorganica.com.ua This suggests that the aminoethyl group in the target compound can be manipulated and is stable under various reaction conditions.

Reactivity of the Nitrile Group as a Functional Handle

The nitrile group at the C4 position of the pyrazole (B372694) ring is a versatile functional handle that can be transformed into a variety of other functionalities. The electron-withdrawing nature of the nitrile group also influences the reactivity of the pyrazole ring.

Key transformations of the nitrile group include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively. libretexts.org For instance, acidic hydrolysis of this compound would produce 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. bioorganica.com.ua This would convert this compound into 1-(2-aminoethyl)-1H-pyrazole-4-methanamine. The reduction of a cyanomethyl group on a pyrazole derivative has been successfully achieved using a borane-dimethyl sulfide (B99878) complex, with yields exceeding 90%. bioorganica.com.ua

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, 1,3-dipolar cycloaddition with nitrile oxides can lead to the formation of 1,2,4-oxadiazoles. nih.govrsc.org

Formation of Amidoximes: The nitrile group can react with hydroxylamine (B1172632) to form the corresponding amidoxime (B1450833) derivative. researchgate.net This intermediate can then be cyclized to form other heterocyclic systems, such as 1,2,4-oxadiazoles. researchgate.net

Table 1: Potential Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group |

|---|---|

| H₃O⁺, heat | Carboxylic acid |

| OH⁻, H₂O, heat | Carboxamide |

| LiAlH₄ or H₂, catalyst | Primary amine |

| NaN₃, NH₄Cl | Tetrazole |

| Hydroxylamine | Amidoxime |

Derivatization and Structural Modifications of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents present. In this compound, the N1-substituent and the C4-nitrile group will direct further modifications.

The pyrazole ring in the target compound is already substituted at the N1 position. Further alkylation at the N2 position to form a quaternary pyrazolium (B1228807) salt is possible, though this would require forcing conditions. The regioselectivity of N-alkylation in unsymmetrical pyrazoles is influenced by both steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent. wuxiapptec.com

Electrophilic substitution on the pyrazole ring is a common method for its functionalization. The position of substitution is directed by the existing substituents.

Halogenation: The halogenation of pyrazoles typically occurs at the C4 position if it is unsubstituted. researchgate.net Since the C4 position in the target compound is already occupied by a nitrile group, electrophilic halogenation (e.g., with N-halosuccinimides) would be directed to the C3 or C5 positions. The directing influence of the N1-aminoethyl and C4-nitrile groups would need to be considered to predict the regioselectivity of such reactions.

Nitration: Nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid. Similar to halogenation, the position of nitration is dependent on the existing substituents. The stepwise nitration of 3,5-dimethyl-1H-pyrazole has been reported to yield a highly nitrated product. nih.gov For this compound, nitration would likely occur at one of the available carbon atoms on the pyrazole ring.

Formation of Fused Heterocyclic Systems

The pyrazole ring serves as a scaffold for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

A common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is the condensation reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govmdpi.com In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, followed by cyclization to form the pyrimidine (B1678525) ring. nih.gov The reaction typically proceeds under acidic or basic conditions. nih.gov

While this compound itself is not a 5-aminopyrazole, a related precursor, such as a 5-amino-1-(2-aminoethyl)-1H-pyrazole derivative, could potentially undergo this cyclization to form a pyrazolo[1,5-a]pyrimidine. The synthesis of various pyrazolo[1,5-a]pyrimidine derivatives has been achieved through the cyclocondensation of 3-substituted-5-amino-1H-pyrazoles with different cyclic β-dicarbonyl compounds. researchgate.net

Pyranopyrazoles

Pyranopyrazoles are a class of fused heterocyclic compounds that exhibit a variety of biological activities. Their synthesis typically involves the reaction of a pyrazole derivative containing an active methylene (B1212753) group and a hydroxyl group, or through multicomponent reactions involving precursors like hydrazine (B178648), β-ketoesters, malononitrile (B47326), and aldehydes. rsc.orgresearchgate.netresearchgate.netsciensage.info

The synthesis of a pyran ring fused to the pyrazole core of this compound is not extensively documented in the scientific literature. The direct cyclization to form a pyranopyrazole structure would necessitate a reaction involving the 4-carbonitrile group and an adjacent functional group on the pyrazole ring that can act as a nucleophile to initiate ring closure. A common route, the Thorpe-Ziegler reaction, involves the intramolecular cyclization of a dinitrile, which would require significant prior functionalization of the starting compound. buchler-gmbh.comwikipedia.org While pyrazoles are precursors to pyranopyrazoles, the specific reaction pathways commencing from this compound to yield these fused systems are not well-established.

Hybrid Compounds with Other Azoles (e.g., Tetrazoles, Triazoles)

The functional groups of this compound serve as versatile handles for the construction of hybrid molecules containing additional azole rings, which can significantly modify the compound's chemical and biological profile.

Tetrazole Hybrids

The carbonitrile group at the C4-position is an excellent precursor for the synthesis of a 5-substituted tetrazole ring. This transformation is typically achieved through a [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source. nih.gov The most common method involves heating the nitrile with sodium azide (NaN₃) in the presence of a proton source or Lewis acid catalyst. youtube.comorganic-chemistry.orgnih.gov Ammonium chloride is frequently used as an in-situ source of hydrazoic acid, which then reacts with the nitrile. youtube.com This reaction converts the cyano group into a 1H-tetrazol-5-yl moiety, yielding 1-(2-aminoethyl)-4-(1H-tetrazol-5-yl)-1H-pyrazole. The formation of the aromatic tetrazole ring is a strong thermodynamic driving force for this reaction. youtube.com

| Starting Material | Reagents | Reaction Type | Product |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | [2+3] Cycloaddition | 1-(2-aminoethyl)-4-(1H-tetrazol-5-yl)-1H-pyrazole |

Triazole Hybrids

The synthesis of 1,2,3-triazole hybrids from this compound can be accomplished by leveraging the primary amino group of the ethyl substituent. This process typically involves a two-step sequence: conversion of the amine to an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org

First, the primary amine is converted into an azide. This is achieved through a diazotization reaction, where the amine is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in acidic solution) to form an unstable diazonium salt. organic-chemistry.org Subsequent treatment with sodium azide allows for the displacement of the diazonium group to form the corresponding azide, 1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile. scripps.edu

In the second step, this pyrazole-azide intermediate undergoes a Cu(I)-catalyzed cycloaddition reaction with a terminal alkyne (R-C≡CH). This highly efficient and regioselective reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole ring, linking the pyrazole core to another molecule via the stable triazole linker. organic-chemistry.orgnih.gov This modular approach allows for the synthesis of a diverse library of pyrazole-triazole hybrids by varying the alkyne component.

| Step | Starting Material | Reagents | Reaction Type | Product/Intermediate |

|---|---|---|---|---|

| 1 | This compound | 1. NaNO₂, Acid 2. NaN₃ | Diazotization / Azide Substitution | 1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile |

| 2 | 1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile | Terminal Alkyne (R-C≡CH), Cu(I) catalyst | Azide-Alkyne Cycloaddition (CuAAC) | 1-(2-[4-(R)-1H-1,2,3-triazol-1-yl]ethyl)-1H-pyrazole-4-carbonitrile |

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the aminoethyl side chain. The two protons on the pyrazole ring would appear as singlets, typically in the aromatic region (δ 7.0-8.5 ppm). The methylene (B1212753) protons of the aminoethyl group adjacent to the pyrazole nitrogen would likely resonate as a triplet, while the methylene protons adjacent to the amino group would also appear as a triplet, both in the range of δ 2.5-4.5 ppm. The protons of the primary amine would likely appear as a broad singlet. For instance, in related 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, the amino protons (NH2) present as a singlet around δ 8.478 ppm .

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule. The carbon atoms of the pyrazole ring are expected to resonate in the range of δ 100-150 ppm. The carbon of the nitrile group (C≡N) typically appears in the range of δ 115-125 ppm . The methylene carbons of the aminoethyl side chain would be found in the more upfield region of the spectrum. In similar pyrazole structures, the carbon attached to the nitrile group has been observed around δ 112.440 ppm .

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques would be invaluable in confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for example, between the two methylene groups of the aminoethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection of the aminoethyl side chain to the pyrazole ring and the position of the nitrile group.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-3 | 7.5 - 8.5 | s |

| Pyrazole H-5 | 7.0 - 8.0 | s |

| -CH₂-N(pyrazole) | 3.5 - 4.5 | t |

| -CH₂-NH₂ | 2.5 - 3.5 | t |

| -NH₂ | 1.5 - 3.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrazole C-3 | 130 - 145 |

| Pyrazole C-4 | 90 - 105 |

| Pyrazole C-5 | 120 - 135 |

| -C≡N | 115 - 125 |

| -CH₂-N(pyrazole) | 45 - 55 |

| -CH₂-NH₂ | 35 - 45 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

The presence of the primary amino group (-NH₂) would be indicated by N-H stretching vibrations, typically appearing as two bands in the region of 3300-3500 cm⁻¹ nih.gov. The C≡N stretch of the nitrile group is a very characteristic and sharp absorption band that is expected in the range of 2200-2260 cm⁻¹ nih.gov. The C=N stretching vibration within the pyrazole ring would likely be observed in the 1580-1650 cm⁻¹ region . Additionally, C-H stretching vibrations from the pyrazole ring and the ethyl side chain would be present around 2850-3100 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch | 2850 - 3100 |

| C≡N Stretch (Nitrile) | 2200 - 2260 |

| C=N Stretch (Pyrazole) | 1580 - 1650 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₆H₈N₄), the exact mass can be calculated.

In electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is expected to be readily protonated. The predicted mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 137.08217 uni.lu. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. Fragmentation patterns observed in the mass spectrum would provide further structural information, for example, the loss of the aminoethyl side chain.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 136.07434 |

| [M+H]⁺ | 137.08217 |

| [M+Na]⁺ | 159.06411 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrazole ring in this compound constitutes a chromophore that is expected to absorb in the UV region.

Generally, pyrazole and its derivatives exhibit absorption maxima (λmax) in the range of 200-250 nm, which is attributed to π → π* transitions within the heterocyclic ring. The exact position and intensity of the absorption bands can be influenced by the substituents on the pyrazole ring and the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required.

The analysis would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the pyrazole ring or the nitrile group. While no specific crystallographic data for this compound has been reported, studies on related pyrazole derivatives have been used to confirm their molecular structures and investigate intermolecular interactions researchgate.net.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound.

For this compound, with a molecular formula of C₆H₈N₄, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should be in close agreement with these calculated percentages (typically within ±0.4%) to verify the purity and identity of the compound. For a related compound, C₁₇H₁₇N₅O₂, the calculated elemental analysis was C, 63.15%; H, 5.30%; N, 21.66%, and the found values were C, 63.27%; H, 5.26%; N, 21.82% bioorganica.com.ua.

Table 5: Theoretical Elemental Analysis for C₆H₈N₄

| Element | Theoretical Percentage |

| Carbon (C) | 52.93% |

| Hydrogen (H) | 5.92% |

| Nitrogen (N) | 41.15% |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict various molecular properties with high accuracy.

Electronic structure analysis focuses on the distribution and energy of electrons within a molecule. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and chemical reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. While this analysis is standard for characterizing novel compounds, specific computational data detailing the HOMO-LUMO energies and molecular orbital distributions for 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile are not present in the surveyed literature.

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including DFT, used to solve the Schrödinger equation for a molecule to predict its properties. These calculations can provide profound insights into electronic properties, vibrational frequencies, and reaction mechanisms. Such studies would be instrumental in building a comprehensive profile of this compound's chemical behavior. At present, dedicated publications featuring detailed quantum chemical calculations for this specific compound are not available in the public domain.

Prediction of Molecular Descriptors (e.g., LogP, TPSA, Hydrogen Bond Donors/Acceptors)

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are essential for understanding a compound's behavior and are frequently used in computational chemistry and drug discovery.

LogP : The logarithm of the partition coefficient (P) between octanol and water, LogP is a measure of a molecule's lipophilicity (oil/fat solubility). It influences how a compound distributes itself in biological systems. A predicted XlogP value for this compound is -1.1 uni.lu.

Topological Polar Surface Area (TPSA) : TPSA is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a molecule's ability to permeate cell membranes.

Hydrogen Bond Donors/Acceptors : The number of hydrogen bond donors is the count of hydrogen atoms attached to electronegative atoms (N, O). The number of hydrogen bond acceptors is the count of electronegative atoms with lone pairs. These descriptors are critical for understanding potential intermolecular interactions.

Based on its chemical structure, the key molecular descriptors for this compound have been calculated and are presented below.

| Descriptor | Predicted/Calculated Value |

|---|---|

| Molecular Formula | C6H8N4 |

| Monoisotopic Mass | 136.07489 Da uni.lu |

| XlogP | -1.1 uni.lu |

| Topological Polar Surface Area (TPSA) | 75.59 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

Molecular Docking and Simulation Studies (in the context of enzyme or receptor binding, excluding human clinical implications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme or protein). The primary goal of docking is to predict the binding mode and affinity, often represented as a scoring function or binding energy. These simulations can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex.

For this compound, molecular docking studies could be employed to explore its potential interactions with various enzyme active sites or receptor binding pockets. This would provide hypothetical insights into its potential biological targets and mechanisms of action at a molecular level. A thorough search of scientific databases indicates that specific molecular docking or simulation studies involving this compound have not yet been published.

Structure Activity Relationship Sar Investigations of Pyrazole 4 Carbonitrile Derivatives Excluding Clinical Human Trial Data

Correlating Structural Modifications with Biological Activity (in vitro/pre-clinical)

The biological activity of pyrazole-4-carbonitrile derivatives can be significantly influenced by the nature and position of various substituents on the pyrazole (B372694) core and its associated side chains.

Key structural modification points include:

Position N1: Substitution at the N1 position of the pyrazole ring is a common strategy to modulate activity. For instance, the introduction of aryl groups, such as a 2,4-dichlorophenyl substituent, has been found to be a requirement for potent and selective cannabinoid CB1 receptor antagonistic activity in some series.

Position 3: Modifications at this position can drastically alter the biological profile. Attaching different heterocyclic ring systems, such as 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole, has led to compounds with significant cytotoxic and anti-estrogenic activities. nih.gov The presence of a carboxamido group at this position is also a key feature for cannabinoid receptor antagonists.

Position 4: The cyano group (-CN) at position 4 is a defining feature of this class of compounds. Its electron-withdrawing nature influences the electronic properties of the entire molecule.

Position 5: The substituent at the C5 position also plays a critical role. A para-substituted phenyl ring at this position is often associated with enhanced biological effects, as seen in antagonists for the brain cannabinoid receptor (CB1).

SAR studies have shown that a balance between hydrophobic and hydrophilic substituents is essential for the desired pharmacokinetic and pharmacodynamic properties. researchgate.net For example, in a series of 1-aryl-1H-pyrazole-imidazoline derivatives, the introduction of bromine (Br), chlorine (Cl), and methyl substituents in the para-position of the aryl group led to increased potency against Trypanosoma cruzi. nih.gov Similarly, the presence of electron-withdrawing groups like fluoro, chloro, and bromo on a C3-substituted benzene (B151609) ring enhanced antibacterial activity. researchgate.net Conversely, increasing the number of methoxy (B1213986) (-OCH3) groups on the same ring also boosted activity, indicating that both electronic and steric factors are at play. researchgate.net

Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases, Cysteine Proteases, α-glucosidase, α-amylase)

Pyrazole-4-carbonitrile derivatives have been investigated as inhibitors of various enzymes, a property that underpins many of their therapeutic potentials.

Cysteine Protease Inhibition: A library of 44 pyrazole derivatives was designed based on a hit compound identified as a T. cruzi cysteine protease inhibitor. This highlights the potential of the pyrazole scaffold in targeting parasitic enzymes. nih.gov

Kinase Inhibition: The pyrazole core is a key component in several clinically approved kinase inhibitors. Modifications on the pyrazole ring system are a common strategy for developing new and selective inhibitors for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

PARP Inhibition: In the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy, the pyrazole ring was identified as the optimal five-membered ring for achieving the highest PARP-1 inhibitory activity in certain structural frameworks. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The pyrazole moiety is important for developing DPP-4 inhibitors used in diabetes treatment. Substitution of a hydrogen atom on the pyrazole with a methylsulfonyl group in one instance led to a compound with a shorter half-life in pre-clinical studies, demonstrating how modifications can tune pharmacokinetic properties. nih.gov

Dihydropteroate Synthase (DHPS) Inhibition: In the antibacterial agent sulfaphenazole, the pyrazole ring is thought to improve the drug's lipophilicity, facilitating its passage across the bacterial cell membrane to inhibit the DHPS enzyme involved in folic acid synthesis. nih.gov

Computer-based predictions have also suggested that newly synthesized pyrazole-4-carbonitrile derivatives may act as inhibitors for biological targets such as complement factor D and transcription factor STAT3. wisdomlib.org

Receptor Binding Affinity Studies (e.g., A2A receptor antagonists, estrogen receptor ligands)

The ability of pyrazole-4-carbonitrile derivatives to bind with high affinity to specific receptors is another important aspect of their biological activity.

Cannabinoid Receptor Antagonists: Extensive SAR studies have been conducted on pyrazole derivatives as antagonists for the brain cannabinoid receptor (CB1). Key structural requirements for potent and selective activity include a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring.

Estrogen Receptor (ER) Ligands: Certain 4-cyano-1,5-diphenylpyrazoles have been evaluated for their anti-estrogenic effects. For example, 3-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile was identified as having the highest anti-estrogenic activity in one study, being 1.6 times more effective than the reference drug letrozole. nih.gov In contrast, 1,5-diphenyl-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carbonitrile showed the lowest activity, demonstrating the significant impact of the heterocyclic system attached at position 3. nih.gov

Antimicrobial and Antifungal Activity Evaluations (in vitro)

Numerous studies have demonstrated the in vitro antimicrobial and antifungal potential of pyrazole-4-carbonitrile derivatives.

A series of 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles were screened for their activity against various bacteria and fungi. researchgate.net The results indicated that the nature of the substituent on the aryl group at position 3 significantly influences the antimicrobial spectrum and potency.

Key SAR findings for antimicrobial activity include:

Enhanced Antibacterial Activity: The presence of electron-withdrawing groups such as fluoro, chloro, and bromo on the C3-substituted benzene ring was found to enhance activity against bacteria. researchgate.net

Influence of Methoxy Groups: An increase in the number of methoxy (–OCH3) groups on the aryl ring also led to enhanced activity. researchgate.net

Gram-Positive vs. Gram-Negative: Some compounds showed selective activity. For instance, one derivative containing a 4-chlorophenyl group at C3 was particularly effective against the Gram-positive bacterium B. subtilis and the Gram-negative bacterium E. coli. researchgate.net

Antifungal Activity: The same series of compounds generally exhibited good antifungal activity against A. niger and A. flavus, but moderate to weak activity against C. albicans and F. oxysporum. researchgate.net

Another study on 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles found that one derivative exhibited antimicrobial activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 25.1 µM. mdpi.com

| Compound Structure/Substituent | Target Organism | Activity/Observation | Reference |

|---|---|---|---|

| 3-Aryl-pyrazole-5-carbonitriles with electron-withdrawing groups (F, Cl, Br) on aryl ring | Bacteria | Enhanced antibacterial activity | researchgate.net |

| 3-Aryl-pyrazole-5-carbonitriles with increasing methoxy groups on aryl ring | Bacteria | Enhanced antibacterial activity | researchgate.net |

| 3-(4-chlorophenyl)-pyrazole-5-carbonitrile derivative | B. subtilis, E. coli | Notable activity | researchgate.net |

| 3-Aryl-pyrazole-5-carbonitriles | A. niger, A. flavus | Good antifungal activity | researchgate.net |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile derivative | S. aureus (including MRSA) | MIC = 25.1 µM | mdpi.com |

Pre-clinical Anticancer Potential (in vitro cytotoxicity, mechanisms of action at cellular level, e.g., tubulin, EGFR, CDK, BTK, DNA interaction)

The pyrazole-4-carbonitrile scaffold is a prominent feature in compounds designed for anticancer applications. Their potential is evaluated through in vitro cytotoxicity against various cancer cell lines and by investigating their mechanisms of action at the cellular level.

In one study, several 4-cyano-1,5-diphenylpyrazoles with different heterocyclic systems at position 3 were tested for their cytotoxic properties. The compound 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile showed the highest cytotoxic activity against the IGROV1 ovarian tumor cell line, with a GI50 value of 40 nM. nih.gov

Another investigation into aminopyrazole derivatives identified a pyrazolyl acylhydrazone derivative (compound 11a) that exhibited significant antitumor properties against HeLa (cervical cancer), MCF7 (breast cancer), SKOV3 (ovarian cancer), and SKMEL28 (melanoma) cell lines with micromolar IC50 values. mdpi.com In the same series, an N-unsubstituted 3,4,5-trimethoxybenzoyl pyrazole (compound 14) was found to be more effective than the standard drug cisplatin (B142131) against HeLa, A549 (lung cancer), and SKMEL28 cells. mdpi.com

The mechanism of action for many of these compounds involves targeting key cellular components and pathways:

Enzyme Inhibition: As mentioned previously, pyrazole derivatives can inhibit enzymes crucial for cancer cell survival and proliferation, such as protein kinases and PARP. nih.gov

Receptor Modulation: Anti-estrogenic activity, as seen in some pyrazole-4-carbonitriles, is a key mechanism for treating estrogen-dependent tumors like certain types of breast cancer. nih.gov

| Compound | Cancer Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROV1 (Ovarian) | 40 nM | nih.gov |

| Pyrazolyl acylhydrazone (11a) | HeLa (Cervical) | Micromolar IC50 | mdpi.com |

| MCF7 (Breast) | Micromolar IC50 | mdpi.com | |

| SKOV3 (Ovarian) | Micromolar IC50 | mdpi.com | |

| SKMEL28 (Melanoma) | Micromolar IC50 | mdpi.com | |

| N-unsubstituted 3,4,5-trimethoxybenzoyl pyrazole (14) | HeLa (Cervical) | More effective than cisplatin | mdpi.com |

| A549 (Lung) | More effective than cisplatin | mdpi.com | |

| SKMEL28 (Melanoma) | More effective than cisplatin | mdpi.com |

Antioxidant Activity

Several pyrazole-4-carbonitrile derivatives have been evaluated for their antioxidant properties. The mechanism often involves the donation of hydrogen atoms or electrons to neutralize free radicals.

In a study of 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles, the instability of the dihydropyrazole ring was suggested to be the driving force for their antioxidant activity, as it allows for the donation of two hydrogen atoms and two electrons to acceptor molecules like the DPPH free radical. researchgate.net

The antioxidant capacity was found to be influenced by the substituents on the C3-aryl ring:

The presence of a hydroxyl (-OH) group on the phenyl ring significantly increased the free radical scavenging ability. researchgate.net

Electron-donating groups also contributed to the antioxidant potential. researchgate.net

Conversely, the presence of strong electron-withdrawing substituents was found to decrease the antioxidant activity. researchgate.net

Further studies on aminopyrazolyl acylhydrazones and amides confirmed their good antioxidant properties through in vitro radical scavenging assays. mdpi.com Selected compounds showed higher antioxidant and ROS formation inhibition activity in platelets than the reference drugs acetylsalicylic acid and N-acetylcysteine. mdpi.com

Applications in Chemical Sciences and Other Fields

Role as Synthetic Intermediates for Advanced Molecules

The structure of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile makes it an important intermediate for the synthesis of more complex, often biologically active, molecules. The presence of multiple reactive sites—the primary amine, the nitrile group, and the pyrazole (B372694) ring nitrogens—allows for diverse chemical modifications.

Researchers have focused on N-(2-aminoethyl) derivatives of pyrazoles and related fused systems like pyrazolo[4,3-c]pyrazoles as valuable fragments in drug discovery. bioorganica.com.ua The synthesis of such compounds often involves the alkylation of a pyrazole precursor with reagents like 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione, followed by deprotection to liberate the primary amine. bioorganica.com.ua This aminoethyl moiety can then be further functionalized or can serve as a key pharmacophoric element. For instance, 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines. bioorganica.com.ua

The pyrazole-4-carbonitrile scaffold itself is a well-established precursor for a variety of fused heterocyclic systems. The amino and nitrile groups on similar pyrazoles can undergo condensation reactions with binucleophiles to construct larger ring systems. cu.edu.eg For example, 5-aminopyrazole-4-carbonitrile derivatives are key starting materials for the synthesis of pyrazolo[1,5-a]pyrimidines, which possess significant biological activities. nih.govmdpi.com The general synthetic utility is highlighted by the various methods developed for creating pyrazole-4-carbonitrile derivatives, including microwave-assisted synthesis and multi-component reactions, which offer efficient routes to these valuable intermediates. wisdomlib.orgresearchgate.netnih.gov

Table 1: Examples of Advanced Molecules Synthesized from Pyrazole-4-carbonitrile Intermediates

| Precursor Class | Reagents | Resulting Molecule Class | Potential Application |

| 5-Aminopyrazole-4-carbonitrile | 1,3-Dielectrophiles | Pyrazolo[1,5-a]pyrimidines | Antimicrobial agents nih.govmdpi.com |

| Pyrazolo[4,3-c]pyrazole | 2-(2-Bromoethyl)-1H-isoindole-1,3(2H)-dione | 2-(2-Aminoethyl)pyrazolo[4,3-c]pyrazoles | Antitumor agents bioorganica.com.ua |

| 3-Acetyl-pyrazole-4-carbonitrile | Benzaldehyde, Binucleophiles | Fused Azolopyrimidines | Heterocyclic synthesis cu.edu.eg |

| 5-Aminopyrazole-4-carbonitrile | Hydrazine (B178648) Hydrate (B1144303) | 3,5-Diaminopyrazole derivatives | Synthetic building blocks nih.gov |

Applications in Agrochemical Development

The pyrazole ring is a critical component in many commercially successful agrochemicals, including fungicides, herbicides, and insecticides. scirp.orgresearchgate.net Compounds belonging to the pyrazole-4-carboxamide class, for instance, are known to be highly effective fungicides that target the succinate (B1194679) dehydrogenase (SDH) enzyme in pathogenic fungi. usda.gov

While specific agrochemical data for this compound is not extensively documented, its structural motifs are present in many active compounds. The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile series has been synthesized and identified as key intermediates for crop protection agents. scirp.org The versatility of the pyrazole core allows for the introduction of various substituents to modulate biological activity, and the aminoethyl group on the target compound offers a prime site for such derivatization.

The development of new pesticides and herbicides often relies on intermediates like 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, a structurally similar compound, highlighting the importance of this chemical class in creating new agrochemical products. myskinrecipes.com The broad biological activities associated with pyrazole derivatives, including insecticidal and antifungal properties, make this compound and its derivatives promising candidates for screening and development in the agricultural sector. researchgate.netnih.gov

Potential in Materials Science (e.g., Dyes, Coordination Chemistry)

In materials science, this compound holds potential primarily in the field of coordination chemistry. The molecule possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring, the nitrogen of the nitrile group, and the terminal nitrogen of the aminoethyl chain. This multi-dentate character makes it a candidate for use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs).

Pyrazole derivatives are widely employed as ligands to create coordination complexes with diverse structures and interesting properties, such as photoluminescence and photocatalysis. mdpi.commdpi.com For example, silver(I) complexes with pyrazole-type ligands have been synthesized and characterized, forming structures ranging from discrete molecules to 1D coordination polymers. mdpi.com

Furthermore, the utility of the 2-aminoethyl moiety as a linker in coordination polymers has been established. The related ligand 4-(2-aminoethyl)pyridine (B79904) has been used to synthesize one-dimensional polymeric metal complexes, demonstrating how this functional group can effectively bridge metal centers. researchgate.net Given that both the pyrazole-nitrile core and the aminoethyl side chain are known to participate in metal coordination, this compound is a promising building block for designing new coordination polymers with potentially novel topologies and functional properties, such as sensing, catalysis, or luminescence. nih.govbg.ac.rs

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

While general methods for the synthesis of pyrazole-4-carbonitriles are established, often involving multicomponent reactions, future research could focus on developing more efficient, sustainable, and regioselective methods specifically tailored for 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile and its derivatives. researchgate.netnih.gov

Current synthetic approaches for related compounds often rely on the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.gov Future methodologies could explore:

Green Chemistry Approaches: The use of environmentally benign solvents like water, and recyclable catalysts such as nanoparticles, could make the synthesis more sustainable. researchgate.netrsc.org Recent work on related pyrazoles has demonstrated the feasibility of using catalysts like sodium chloride in aqueous media, which could be adapted. researchgate.net

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates.

Enzymatic Synthesis: Biocatalysis could provide a highly selective and environmentally friendly route to chiral derivatives of the target molecule.

| Potential Synthetic Improvement | Rationale | Key Advantages |

| Microwave-assisted Synthesis | Accelerated reaction times and increased yields. | Efficiency, speed. |

| Ultrasound-assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | Energy efficiency, improved mass transfer. |

| Catalyst-free multicomponent reactions | Simplification of synthesis protocols and reduction of waste. | Atom economy, cost-effectiveness. rsc.org |

Exploration of New Functionalization Strategies

The structure of this compound offers multiple sites for chemical modification, including the amino group, the nitrile group, and the pyrazole (B372694) ring itself. Future research should focus on exploring diverse functionalization strategies to create a library of novel derivatives with tailored properties. nih.gov

N-Functionalization: The primary amine of the aminoethyl group is a prime target for derivatization. Acylation, alkylation, and sulfonylation could introduce a wide range of functional groups, potentially modulating the compound's biological activity and physical properties.

Nitrile Group Transformations: The carbonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each transformation opening up new avenues for creating compounds with different chemical and biological profiles.

Ring Functionalization: While the pyrazole ring is relatively stable, electrophilic substitution reactions could be explored to introduce substituents onto the carbon atoms of the ring, further diversifying the chemical space around the core scaffold. nih.gov

| Functionalization Site | Potential Reaction | Resulting Functional Group | Potential Application Area |

| Aminoethyl Group | Acylation with bioactive carboxylic acids | Amide | Prodrug design, modified biological activity |

| Nitrile Group | Cycloaddition with azides | Tetrazole | Bioisosteric replacement, enhanced metabolic stability |

| Pyrazole Ring | Halogenation | Halogenated pyrazole | Intermediate for cross-coupling reactions |

Advanced Computational Modeling and Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules. nih.gov Future research on this compound should leverage advanced computational modeling to predict its properties and guide the design of new derivatives.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the design of new functionalization strategies.

Molecular Docking: For biological applications, molecular docking simulations can predict the binding modes of derivatives with specific protein targets, helping to identify promising candidates for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, it may be possible to correlate the structural features of a series of derivatives with their biological activity, enabling the rational design of more potent compounds. tandfonline.com

Discovery of New Biological Activities (non-clinical) and Target Identification

The pyrazole nucleus is a well-known pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov Future research should aim to uncover the non-clinical biological potential of this compound and its derivatives.

Screening against Diverse Biological Targets: High-throughput screening of a library of derivatives against a panel of enzymes and receptors could identify novel biological activities.

Target Identification for Active Compounds: For derivatives that show promising activity, identifying the specific molecular target will be crucial for understanding their mechanism of action and for further optimization.

Exploration of New Therapeutic Areas: Given the diverse activities of pyrazoles, derivatives of this compound could be explored for applications in less conventional areas such as neurodegenerative diseases or as antiviral agents. nih.govnih.gov

| Potential Biological Activity | Rationale based on Pyrazole Scaffold | Example of a Target Class |

| Anti-inflammatory | Many pyrazole derivatives inhibit cyclooxygenase (COX) enzymes. nih.gov | Kinases, Cytokines |

| Antimicrobial | The pyrazole ring is present in several known antimicrobial agents. researchgate.net | Bacterial enzymes, Fungal cell wall components |

| Anticancer | Pyrazole derivatives have been shown to inhibit various protein kinases involved in cancer progression. | Tyrosine kinases, Tubulin |

Design of Pyrazole-4-carbonitrile Scaffolds for Specific Non-Biological Applications

Beyond its biological potential, the structural features of this compound make it an interesting candidate for various non-biological applications.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the amino group can act as ligands for metal ions, making this molecule a building block for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). Such materials could have applications in catalysis, gas storage, and sensing.

Materials Science: The nitrile group can participate in polymerization reactions, suggesting that this compound could be used as a monomer for the synthesis of novel polymers with unique thermal and optical properties.

Dye Chemistry: The pyrazole ring is a component of some organic dyes. Functionalization of the scaffold could lead to the development of new colorimetric sensors or fluorescent probes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile, and what analytical techniques validate its purity?

- Synthetic Routes :

- Biocatalytic Synthesis : Guar gum has been employed as a green catalyst for pyrazole derivatives, enabling efficient cyclocondensation of hydrazines and β-ketonitriles under mild conditions .

- Two-Step Reaction : A chloroethyl-substituted analog was synthesized via sequential alkylation and nitrile introduction, with yields optimized through solvent selection (e.g., ethanol) and reflux conditions .

- Analytical Validation :

- Melting Point (m.p.) : Used to assess crystallinity; deviations >2°C suggest impurities (e.g., 228–229°C vs. literature 229–230°C) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent integration (e.g., NH₂ protons at δ 9.67 ppm ).

- IR : Detects functional groups (e.g., CN stretch at ~2230 cm⁻¹, NH at ~3237 cm⁻¹) .

- Chromatography : TLC and flash chromatography (cyclohexane/ethyl acetate gradients) monitor reaction progress and isolate products .

Q. How do reaction conditions influence the yield and selectivity of this compound?

- Temperature : Lower temperatures (0°C) minimize side reactions during azide functionalization, while heating (50°C) accelerates cyclization .

- Catalysts : Acidic conditions (e.g., trifluoroacetic acid) promote protonation of intermediates, enhancing regioselectivity in triazole-pyrazole hybrid synthesis .

- Solvent Polarity : Polar aprotic solvents (e.g., methylene chloride) stabilize charged intermediates, improving yields by 10–15% compared to non-polar alternatives .

Advanced Research Questions

Q. What strategies optimize regioselectivity in pyrazole functionalization for derivatives like this compound?

- Steric Control : Bulky substituents (e.g., 4-methylbenzyl) direct electrophilic attacks to the less hindered pyrazole position (C-3 vs. C-5) .

- Electronic Effects : Electron-withdrawing groups (e.g., CN at C-4) deactivate adjacent positions, favoring functionalization at the aminoethyl side chain .

- Catalytic Tuning : Transition metal catalysts (e.g., CuI) in click chemistry enhance triazole formation at specific sites, achieving >85% regioselectivity .

Q. How to resolve contradictions in melting point data across studies for structurally similar pyrazole derivatives?

- Case Study : A reported m.p. of 228–229°C for 5-amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile conflicts with literature (229–230°C) .

- Methodological Adjustments :

- Recrystallization : Repeated crystallization from ethanol narrows m.p. ranges (e.g., 470–472 K after refinement) .

- Polymorphism Screening : Differential scanning calorimetry (DSC) identifies metastable crystal forms causing discrepancies .

Q. What role do non-covalent interactions play in the supramolecular structure of this compound?

- Intermolecular Forces :

- Hydrogen Bonds : NH₂ groups form N–H···N interactions with pyrazole nitrogens (2.8–3.1 Å), stabilizing layered crystal packing .

- π-π Stacking : Aromatic rings align with interplanar distances of 3.5–3.7 Å, contributing to thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.